

Application Notes and Protocols for Biotin-TAT (47-57) Mediated Protein Transduction

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Compound of Interest		
Compound Name:	Biotin-TAT (47-57)	
Cat. No.:	B13927712	Get Quote

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Introduction

The **Biotin-TAT (47-57)** peptide is a powerful tool for intracellular delivery of a wide range of cargo molecules, including proteins, peptides, and nucleic acids.[1][2] This cell-penetrating peptide (CPP) is derived from the trans-activator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV).[1] The specific sequence (amino acids 47-57:

YGRKKRRQRRR) is rich in basic amino acids, which facilitates its interaction with the cell membrane and subsequent internalization. The addition of a biotin molecule at the N-terminus provides a versatile handle for the attachment of various molecules through the high-affinity biotin-streptavidin interaction. This allows for a modular and efficient system for protein transduction.[1][3][4] An early study demonstrated that adding biotin to the Tat protein could increase its uptake by about six-fold.[5]

Mechanism of Action

The precise mechanism of TAT-mediated protein transduction is a subject of ongoing research, with evidence supporting multiple pathways of cellular entry. It is now widely accepted that the uptake of TAT and its conjugates is an energy-dependent process, primarily occurring through endocytosis.[6][7][8] The initial interaction is thought to be an electrostatic attraction between the cationic TAT peptide and the negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[6][8][9] Following this initial binding, the peptide and its cargo are internalized through one or more of the following endocytic pathways:

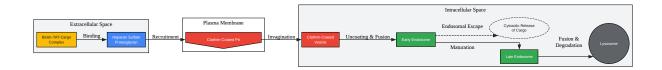


- Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the TAT-cargo complex. [6][7][9]
- Caveolae/Lipid Raft-Mediated Endocytosis: TAT-fusion proteins have been shown to enter
 cells through lipid rafts, which are specialized microdomains of the plasma membrane
 enriched in cholesterol and sphingolipids.[10][11] This process can be dependent on the
 protein caveolin.[10][11][12]
- Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[13][14] It is a major pathway for the uptake of TAT-fusion proteins.[14]

It is important to note that the specific pathway utilized can depend on the nature and size of the cargo, the concentration of the TAT peptide, and the cell type.[6][13] Once inside the cell, the TAT-cargo complex is often localized within endosomes. For the cargo to exert its biological function in the cytoplasm or nucleus, it must escape from these endosomes.[3][15]

Signaling Pathways

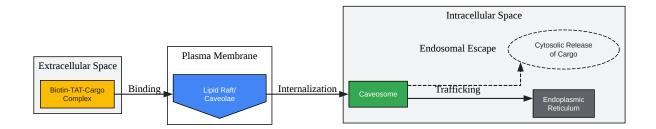
The endocytic pathways involved in **Biotin-TAT (47-57)** uptake are complex signaling cascades. Below are simplified representations of the key pathways.



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Caption: Clathrin-Mediated Endocytosis Pathway for TAT-Cargo Uptake.





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Caption: Caveolae-Mediated Endocytosis Pathway for TAT-Cargo Uptake.

Quantitative Data Summary

The efficiency of **Biotin-TAT (47-57)** mediated protein transduction can vary depending on several factors. The following table summarizes typical experimental parameters and reported efficiencies from various studies.



Cargo Protein	Cell Line	Biotin-TAT or TAT- Fusion Concentrati on	Incubation Time	Transductio n Efficiency/O bservation	Reference
β- galactosidase	Human and Bovine Trabecular Meshwork	0.5 μΜ	60 minutes	Concentratio n and time- dependent increase in β- gal activity.	[16]
TAT- Cx43(266- 283)-B	Human Glioblastoma Stem Cells (G166)	50 μΜ	30 minutes	Successful pull-down of interacting proteins, indicating cellular uptake.	[17]
TAT- Streptavidin	Jurkat T-cells, NIH 3T3 cells	80 nM	3 hours	Efficient internalization observed by FACS and confocal microscopy.	[3][15]
TAT-fused proteins	General mammalian cells	Not specified	< 5-10 minutes	Maximum intracellular concentration s achieved rapidly.	[18]
TAT- biotin/Strepta vidin	Rats (in vivo)	Not specified	60 minutes	High systemic clearance of unconjugated TAT-biotin; reduced clearance for	[19][20]



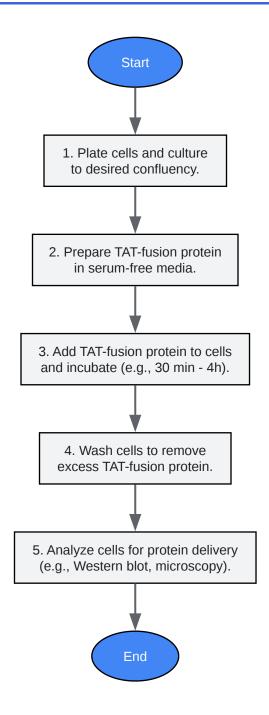
				the conjugate.	
TAT-GFP	HeLa and CHO cells	Not specified	Not specified	Internalizatio n via a caveolar- mediated pathway was observed.	[11]

Experimental Protocols

Protocol 1: General Protein Transduction using a TAT-Fusion Protein

This protocol describes the general steps for delivering a protein of interest that has been expressed as a fusion with the TAT peptide.





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Caption: Experimental Workflow for TAT-Fusion Protein Transduction.

Materials:

- · Cells of interest
- Complete cell culture medium



- Serum-free cell culture medium
- Purified TAT-fusion protein
- Phosphate-buffered saline (PBS)
- Reagents for downstream analysis (e.g., lysis buffer, antibodies, fluorescent dyes)

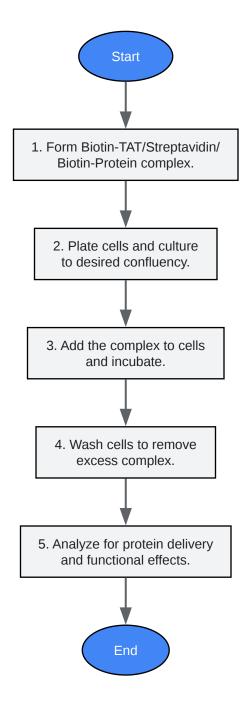
Methodology:

- Cell Culture: Plate the target cells in an appropriate culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips for microscopy) and culture until they reach the desired confluency (typically 70-90%).
- Preparation of TAT-Fusion Protein: a. Thaw the purified TAT-fusion protein on ice. b. Dilute the TAT-fusion protein to the desired final concentration (e.g., 0.1 10 μM) in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type and protein.
- Transduction: a. Remove the complete culture medium from the cells and wash once with pre-warmed PBS. b. Add the TAT-fusion protein solution to the cells. c. Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined empirically.
- Washing: a. After incubation, remove the TAT-fusion protein solution. b. Wash the cells three times with PBS to remove any remaining extracellular TAT-fusion protein.
- Analysis: a. The cells are now ready for downstream analysis to confirm protein delivery and assess its biological effect. This can include:
 - Western Blotting: Lyse the cells and perform Western blotting to detect the transduced protein.
 - Immunofluorescence/Confocal Microscopy: Fix and permeabilize the cells, then stain with an antibody against the protein of interest or a tag to visualize its subcellular localization.
 - Functional Assays: Perform assays to measure the activity of the delivered protein.



Protocol 2: Biotin-TAT (47-57) Mediated Protein Delivery via Streptavidin Bridge

This protocol outlines a modular approach for delivering a biotinylated protein of interest using **Biotin-TAT (47-57)** and streptavidin.



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Caption: Workflow for Biotin-TAT/Streptavidin Mediated Protein Delivery.



Materials:

- Biotin-TAT (47-57) peptide
- Streptavidin (or NeutrAvidin/Avidin)
- Biotinylated protein of interest (cargo)
- Cells of interest
- Complete cell culture medium
- Serum-free cell culture medium
- PBS

Methodology:

- Formation of the Transduction Complex: a. In a microcentrifuge tube, combine Biotin-TAT
 (47-57), streptavidin, and the biotinylated cargo protein. A common molar ratio to start with is
 2:1:2 (Biotin-TAT:Streptavidin:Biotin-Cargo), but this should be optimized. b. Incubate the
 mixture at room temperature for 30 minutes with gentle agitation to allow for the formation of
 the complex.
- Cell Preparation: a. Plate and culture cells to the desired confluency as described in Protocol 1.
- Transduction: a. Dilute the pre-formed complex in serum-free medium to the desired final
 concentration. b. Remove the complete medium from the cells, wash with PBS, and add the
 complex-containing medium. c. Incubate the cells at 37°C for 1-4 hours.
- Washing: a. Remove the transduction medium and wash the cells three times with PBS.
- Analysis: a. Proceed with downstream analysis as described in Protocol 1 to confirm the delivery and activity of the cargo protein.

Troubleshooting and Considerations



- Low Transduction Efficiency:
 - Optimize the concentration of the **Biotin-TAT (47-57)** peptide or TAT-fusion protein.
 - Increase the incubation time.
 - Ensure the purity and integrity of the peptide and cargo protein.
 - For the streptavidin bridge method, optimize the molar ratios of the components.
- Cytotoxicity:
 - High concentrations of CPPs can be cytotoxic. Perform a dose-response curve to determine the optimal non-toxic concentration.
 - Reduce the incubation time.
- Endosomal Entrapment:
 - If the cargo protein is trapped in endosomes, consider co-administration with endosomolytic agents, such as chloroquine or a pH-responsive polymer like poly(propylacrylic acid) (PPAA).[3][15]
- Biotin Interference:
 - Avoid using cell culture media containing high levels of free biotin (e.g., RPMI 1640) when using the streptavidin-bridge method, as it can compete for binding sites.

Conclusion

Biotin-TAT (47-57) mediated protein transduction is a versatile and potent technology for delivering biologically active molecules into living cells. By understanding the underlying mechanisms of uptake and by optimizing the experimental conditions, researchers can effectively utilize this tool for a wide range of applications in basic research and drug development.



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